Home > Products > Building Blocks P3879 > 6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid - 1356474-58-2

6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Catalog Number: EVT-1479863
CAS Number: 1356474-58-2
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carboxylic Acid

Compound Description: 2-Chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carboxylic acid is a thienopyridinone derivative studied for its antibacterial activity. Among the known 4-thieno[2,3-b]pyridinones, this compound exhibits leading in vitro antibacterial activity.

Relevance: Although not directly related to 6-(tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid in terms of specific structure, 2-chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carboxylic acid falls under the broader category of heterocyclic carboxylic acids. Both compounds contain a pyridine ring fused to another heterocycle and share a carboxylic acid substituent.

Relevance: β-CCE is structurally related to 6-(tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid in that both are heterocyclic carboxylic acid esters. Both compounds feature a pyridine ring fused to another heterocycle (a β-carboline in β-CCE and an isoxazole in 6-(tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid) and possess a carboxylic acid ester group. The research on β-CCE suggests that derivatives of β-carboline-3-carboxylic acid might be potential endogenous ligands for the benzodiazepine receptor, offering a structural link to the potential biological activity of related compounds like 6-(tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

n-Butyl β-Carboline-3-Carboxylate (β-CCB)

Compound Description: n-Butyl β-carboline-3-carboxylate (β-CCB) is a potent benzodiazepine binding inhibitor isolated from bovine cerebral cortex. It competitively inhibits the binding of flunitrazepam and ethyl β-carboline-3-carboxylate to central benzodiazepine receptors with high affinity (Ki = 3 nM). β-CCB is considered endogenous to the cerebral cortex, meaning it is not artificially formed during extraction and purification procedures.

Relevance: β-CCB is structurally related to 6-(tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid as both are heterocyclic carboxylic acid esters. They share the common feature of a pyridine ring fused to another heterocycle (β-carboline in β-CCB and isoxazole in 6-(tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid) and possess a carboxylic acid ester group. The presence of a longer alkyl chain (n-butyl) in the ester group of β-CCB differentiates it from ethyl β-carboline-3-carboxylate and 6-(tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid. The discovery of β-CCB as a potent and endogenous benzodiazepine binding inhibitor strengthens the link between this structural class and potential biological activity, further highlighting the possible pharmacological relevance of compounds like 6-(tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

1-[2-(5-tert-Butyl-[1,3,4]oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133) and its C-Demethylated Metabolite (M4)

Compound Description: 1-[2-(5-tert-Butyl-[1,3,4]oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133) is a novel dipeptidyl peptidase-4 inhibitor under development for the treatment of diabetes. In rat liver microsomes, LC15-0133 is metabolized into various metabolites, including a unique C-demethylated metabolite (M4). Interestingly, M4 is formed through the nonenzymatic decarboxylation of the carboxyl metabolite (M1) of LC15-0133.

Relevance: The C-demethylated metabolite (M4) of LC15-0133 shares a structural similarity with 6-(tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid regarding the presence of a tert-butyl group directly attached to a heterocycle. This specific structural feature, although found in different core structures (oxadiazole in M4 and isoxazolopyridine in 6-(tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid), highlights the potential for variations in the tert-butyl substitution pattern within heterocyclic compounds.

Overview

6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound characterized by its unique structural features, including isoxazole and pyridine rings. This compound belongs to a class of derivatives that exhibit diverse biological activities, making it a subject of interest in medicinal chemistry and materials science. Its molecular formula is C13H16N2O3, and it is recognized for its potential therapeutic applications.

Source

The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is also available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.

Classification

This compound falls under the category of heterocyclic compounds, specifically within the subgroups of isoxazoles and pyridines. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings. The presence of both nitrogen and oxygen in its structure contributes to its chemical properties and reactivity.

Synthesis Analysis

Methods

The synthesis of 6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step processes. Key steps include:

  1. Formation of the Isoxazole Ring: This can be achieved through the reaction of a nitrile oxide with an appropriate precursor, often derived from an oxime.
  2. Cyclization: The cyclization step involves forming the isoxazole ring by heating the reaction mixture under acidic or basic conditions.
  3. Coupling with Pyridine Derivatives: The resulting isoxazole can then be coupled with tert-butyl substituted pyridine derivatives through condensation reactions.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common reagents include acids for catalysis and bases for neutralization during the reaction process.

Molecular Structure Analysis

Structure

The molecular structure of 6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid features:

  • Isoxazole Ring: A five-membered ring containing one nitrogen and one oxygen atom.
  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Carboxylic Acid Group: Contributes to the compound's acidity and potential reactivity.

Data

The compound has a molecular weight of approximately 248.28 g/mol, with specific spectral data (e.g., NMR, IR) available for characterization purposes. These data help confirm the structure during synthesis.

Chemical Reactions Analysis

Reactions

6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate.
  2. Reduction: Reduction reactions can yield alcohols or amines using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitution can occur at various positions on the aromatic rings.

Technical Details

Each reaction type requires specific conditions:

  • Oxidation typically involves acidic media.
  • Reduction may require anhydrous solvents to prevent side reactions.
  • Substitution often necessitates basic conditions to facilitate nucleophilic attack.
Mechanism of Action

Process

The mechanism by which 6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid exerts its biological effects involves interaction with specific biological targets such as enzymes or receptors.

Data

Compounds in this class have been shown to modulate various biochemical pathways, contributing to their pharmacological activities. Studies indicate that they may act as inhibitors or activators within these pathways, affecting processes like cell signaling or metabolic regulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline material.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic tert-butyl group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of the carboxylic acid group makes it reactive towards bases and nucleophiles.
Applications

Scientific Uses

6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic roles due to its ability to interact with biological targets.
  2. Materials Science: Its unique structure makes it suitable for developing novel materials with specific properties.
  3. Biological Studies: Used to explore interactions with enzymes and receptors, which could lead to drug development.
  4. Industrial Applications: Serves as a building block for synthesizing more complex molecules in pharmaceuticals.

Properties

CAS Number

1356474-58-2

Product Name

6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

IUPAC Name

6-tert-butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Molecular Formula

C12H14N2O3

Molecular Weight

234.25g/mol

InChI

InChI=1S/C12H14N2O3/c1-6-9-7(11(15)16)5-8(12(2,3)4)13-10(9)17-14-6/h5H,1-4H3,(H,15,16)

InChI Key

ORXUVRDBOBXRHG-UHFFFAOYSA-N

SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)(C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.